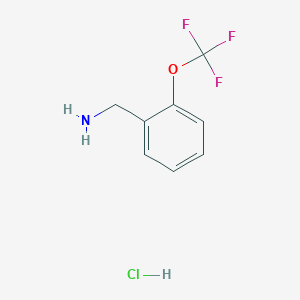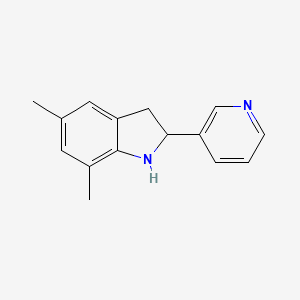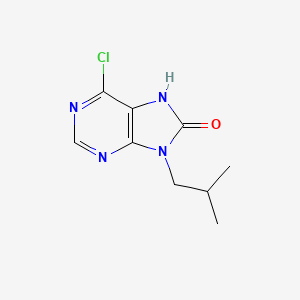
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with isobutyl-substituted nitrile oxides. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s structural features allow for the modulation of its biological activity through chemical modifications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The azepane ring provides additional binding sites, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
類似化合物との比較
Similar Compounds
- 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole
- 5-(Azepan-4-yl)-3-ethyl-1,2,4-oxadiazole
- 5-(Azepan-4-yl)-3-propyl-1,2,4-oxadiazole
Uniqueness
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is unique due to its isobutyl substitution, which can influence its chemical reactivity and biological activity. The presence of the azepane ring also distinguishes it from other oxadiazole derivatives, providing additional structural complexity and potential for diverse applications.
特性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
5-(azepan-4-yl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-9(2)8-11-14-12(16-15-11)10-4-3-6-13-7-5-10/h9-10,13H,3-8H2,1-2H3 |
InChIキー |
QJEDNHXFDQTFBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NOC(=N1)C2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)




